5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde
Description
5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde is a heterocyclic aldehyde featuring a furan ring substituted at position 5 with a methyl(2-methyloxolan-3-yl)amino group and at position 2 with a carbaldehyde moiety. Applications of such compounds span biofuels, pharmaceuticals, and materials science, though specific uses for this compound remain underexplored in the literature.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-[methyl-(2-methyloxolan-3-yl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-8-10(5-6-14-8)12(2)11-4-3-9(7-13)15-11/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI Key |
BWGKIAURMNLWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)N(C)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde involves multiple steps, typically starting with the preparation of the furan ring followed by the introduction of the methyl(2-methyloxolan-3-yl)amino group and the carbaldehyde group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl(2-methyloxolan-3-yl)amino Group: This step often involves nucleophilic substitution reactions where the amino group is introduced.
Addition of the Carbaldehyde Group: This can be done through formylation reactions using reagents like formic acid or formyl chloride
Chemical Reactions Analysis
5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted furan derivatives.
Scientific Research Applications
5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: Although not widely used in industrial applications, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies
Mechanism of Action
The mechanism of action of 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function. Specific molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Nitrophenyl-Substituted Analogs
Compounds such as 5-(2-nitrophenyl)-, 5-(3-nitrophenyl)-, and 5-(4-nitrophenyl)-furan-2-carbaldehyde () feature nitro groups on the phenyl ring, which significantly alter electronic properties. Key differences include:
- Thermodynamic Stability : The para-isomer (5-(4-nitrophenyl)) exhibits higher sublimation enthalpy (∆subH° = 104.3 kJ/mol) compared to ortho- (97.8 kJ/mol) and meta- (101.2 kJ/mol) isomers due to resonance stabilization .
- Applications : Nitro groups enhance electrophilicity, making these compounds intermediates in explosive or pharmaceutical synthesis .
Trifluoromethylphenyl Derivatives
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde () contains a CF₃ group, which increases lipophilicity and metabolic stability.
- Reactivity: The electron-withdrawing CF₃ group facilitates Knoevenagel condensations with active methylene compounds (e.g., malononitrile), yielding α,β-unsaturated products .
- Pharmacological Potential: Similar trifluoromethylated aldehydes are explored in agrochemicals and drug discovery .
Dioxolane/Acetal-Containing Derivatives
5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde () features a cyclic acetal group, enhancing stability under acidic conditions.
Hydroxymethyl and Methoxymethyl Analogs
5-(Hydroxymethyl)furan-2-carbaldehyde (HMF, ) and its dimer () are biomass-derived platform chemicals.
Heterocyclic and Thio-Substituted Derivatives
- Thiophene Analogs : 5-(Thiophen-2-ylmethylene)thiazolidine-2,4-dione () demonstrates higher dipole moments than furan derivatives, affecting solubility and crystallinity.
- Thiadiazole-Thio Derivatives : 5-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)furan-2-carbaldehyde () is explored in antimicrobial research due to sulfur’s nucleophilicity.
Comparative Data Table
*Calculated based on molecular formula.
Key Differences and Implications
- Electronic Effects: Nitro and trifluoromethyl groups increase electrophilicity, enhancing reactivity in condensation reactions compared to the target compound’s amino-oxolane group .
- Solubility: The 2-methyloxolan group in the target compound may improve solubility in polar aprotic solvents relative to nonpolar nitrophenyl derivatives .
Biological Activity
5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. Its unique molecular structure, characterized by a furan ring and a methyloxolan moiety, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Common Name : 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde
- CAS Number : 1555130-93-2
- Molecular Formula : CHN\O
- Molecular Weight : 209.24 g/mol
Biological Activity Overview
The biological activity of 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde has been explored primarily through in vitro studies, revealing its potential as an antimicrobial and anticancer agent. The following sections detail specific activities observed in various studies.
Antimicrobial Activity
Research indicates that compounds with furan derivatives exhibit significant antimicrobial properties. A study demonstrated that similar furan-based compounds inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with cellular metabolism.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study involving human breast cancer cells (MCF-7) reported that treatment with 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde resulted in a significant reduction in cell viability, attributed to the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation |
| HeLa | 30 | Cell cycle arrest |
| A549 | 35 | Induction of oxidative stress |
The proposed mechanisms through which 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde exerts its biological effects include:
- Cell Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Oxidative Stress : Increased production of reactive oxygen species (ROS) has been observed, contributing to cellular damage and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Inhibition of Biofilm Formation : A study demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-related infections.
- Synergistic Effects with Antibiotics : In combination therapy studies, this compound enhanced the effectiveness of traditional antibiotics against resistant strains of bacteria, indicating its potential as an adjuvant treatment.
- In Vivo Studies : Preliminary animal studies showed promising results in tumor growth inhibition when administered alongside standard chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
